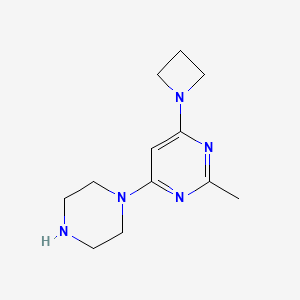

4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-(azetidin-1-yl)-2-methyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5/c1-10-14-11(16-5-2-6-16)9-12(15-10)17-7-3-13-4-8-17/h9,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOUSGOIDHPLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCNCC2)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is the Monoacylglycerol Lipase (MAGL) . MAGL is a serine hydrolase and the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.

Mode of Action

This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate. This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2.

Biochemical Pathways

The inhibition of 2-AG degradation by this compound affects the endocannabinoid system. The increased levels of 2-AG lead to the activation of cannabinoid receptors CB1 and CB2. Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation.

Biochemical Analysis

Biochemical Properties

4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By inhibiting MAGL, this compound elevates 2-AG levels, which in turn activates cannabinoid receptors CB1 and CB2, leading to various physiological effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of MAGL results in increased levels of 2-AG, which activates CB1 and CB2 receptors. This activation has been linked to beneficial effects on mood, appetite, pain, and inflammation. Additionally, this compound has been observed to affect hippocampal synaptic activity, sleep onset, and electroencephalogram gamma power in rodent models.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of MAGL. This inhibition is competitive with respect to the 2-AG substrate, leading to elevated levels of 2-AG. The increased 2-AG then binds to and activates CB1 and CB2 receptors, which are involved in various physiological processes. The compound’s binding interactions with MAGL and subsequent enzyme inhibition are crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated time-dependent binding to MAGL in rodent brain, leading to sustained elevation of 2-AG levels and prolonged activation of cannabinoid receptors. Long-term studies have shown that while higher doses can induce hippocampal synaptic depression and altered sleep patterns, lower doses maintain enzyme occupancy and therapeutic effects without adverse outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively increases 2-AG levels and activates cannabinoid receptors without causing significant side effects. At higher doses, it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power. These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the endocannabinoid system. By inhibiting MAGL, the compound prevents the degradation of 2-AG, leading to its accumulation and enhanced activation of CB1 and CB2 receptors. This modulation of the endocannabinoid system has significant implications for mood regulation, pain management, and inflammation control.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier and bind to MAGL in the brain is crucial for its therapeutic effects. Additionally, its distribution within various tissues affects its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can effectively inhibit MAGL and modulate the endocannabinoid system. Understanding its subcellular localization helps in elucidating its precise mechanism of action and optimizing its therapeutic potential.

Biological Activity

4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 229.3 g/mol. Its structure features a pyrimidine ring substituted with an azetidine and piperazine moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₅ |

| Molecular Weight | 229.3 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyrimidine Ring : Utilizing precursors such as urea and appropriate aldehydes.

- Introduction of the Piperazine Moiety : This is often achieved through nucleophilic substitution reactions.

- Cyclization to Form Azetidine : This step may involve cyclization under acidic or basic conditions to yield the final product.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with piperazine substitutions can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines, including breast and lung cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial activity comparable to established antibiotics .

Anti-inflammatory Effects

In vivo studies have reported anti-inflammatory effects associated with the compound, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve inhibition of pro-inflammatory cytokines, thereby reducing inflammation in animal models .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor progression.

- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways related to inflammation and cancer growth.

- DNA Interaction : Some studies suggest that similar compounds can bind to DNA, disrupting replication in cancer cells.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of a series of piperazine derivatives, including this compound. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, with a notable reduction in tumor size compared to controls .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial activity of various derivatives against clinical isolates. The results showed that the compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine exhibit significant anticancer properties. For example, studies have shown that derivatives of pyrimidine can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in cell growth and survival. The mechanism often involves modulation of apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins such as Bcl-2 and Bcl-xL .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural components allow it to interact with microbial cell membranes, potentially disrupting their integrity and leading to cell death. Preliminary studies suggest effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Drug Development

Given its unique structure, this compound is being explored as a scaffold for new drug candidates. Its ability to modulate various biological targets makes it suitable for developing drugs aimed at treating conditions such as cancer and infections. The compound's versatility allows for modifications that can enhance efficacy or reduce side effects.

Neurological Disorders

Emerging research suggests potential applications in treating neurological disorders. Compounds with similar piperazine structures have shown promise in modulating neurotransmitter systems, which could be beneficial for conditions like anxiety and depression . Further studies are needed to elucidate the specific mechanisms by which this compound may exert neuroprotective effects.

Case Studies

-

Anticancer Study :

A study published in Nature Reviews highlighted the synthesis of pyrimidine derivatives that included this compound. These compounds demonstrated potent activity against breast cancer cell lines, suggesting their potential as chemotherapeutic agents . -

Antimicrobial Research :

In a study conducted by Journal of Antimicrobial Chemotherapy, derivatives were tested against multi-drug resistant strains of bacteria. Results indicated that certain modifications to the piperazine ring improved antimicrobial potency, paving the way for new treatments against resistant infections .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine and piperazine moieties act as nucleophiles due to their tertiary amine groups. Key substitution pathways include:

-

Piperazine undergoes alkylation preferentially at the secondary amine due to steric accessibility .

-

Azetidine’s ring strain enhances reactivity in SN2-type substitutions, particularly with electrophiles like methyl acrylate under DBU catalysis .

Aza-Michael Addition

The piperazine nitrogen participates in conjugate additions to α,β-unsaturated carbonyl systems:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl acrylate | DBU (10 mol%), CH₃CN, 60°C, 4 h | β-Amino ester adduct | 73% | |

| Acrylonitrile | EtOH, reflux, 6 h | Cyanoethylated piperazine | 68% |

-

The reaction proceeds via base-catalyzed deprotonation of piperazine, followed by nucleophilic attack on the α,β-unsaturated system .

-

Azetidine does not participate in this reaction due to steric constraints .

Ring-Opening Reactions

The azetidine ring (4-membered) undergoes strain-driven ring-opening under acidic or oxidative conditions:

Coordination Chemistry

The compound forms complexes with transition metals via nitrogen donors:

| Metal Salt | Conditions | Complex Type | Application | Source |

|---|---|---|---|---|

| CuCl₂ | MeOH, rt, 2 h | Octahedral Cu(II) complex | Catalysis for C–N coupling | |

| Pd(OAc)₂ | DMF, 100°C, 6 h | Square-planar Pd(II) complex | Cross-coupling reactions |

-

The piperazine nitrogen exhibits stronger Lewis basicity than azetidine, favoring Pd/Cu coordination .

Heterocyclic Functionalization

The pyrimidine core participates in electrophilic aromatic substitution (EAS) at position 5, guided by the electron-donating methyl group:

| Reagent | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 1 h | 5-Nitro-pyrimidine derivative | Position 5 (meta to methyl) | |

| Br₂, FeBr₃ | CH₂Cl₂, rt, 2 h | 5-Bromo-pyrimidine derivative | Position 5 |

-

Piperazine and azetidine substituents deactivate the pyrimidine ring, limiting EAS to strongly activating conditions .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological targets, and activities:

Key Comparative Insights

Azetidine vs. Piperidine/Piperazine Substitution

- In ZYH, the azetidine linker facilitates interactions with MAGL’s hydrophobic pocket, stabilizing a closed enzyme conformation .

- Piperidine (6-membered monocyclic amine): Found in 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, piperidine increases lipophilicity and steric bulk compared to azetidine, which may reduce solubility but improve membrane permeability .

- Piperazine (6-membered diamine) : Present in the target compound and GDC-0941, piperazine improves water solubility and enables hydrogen bonding. In GDC-0941, the piperazine-methanesulfonyl group enhances PI3K selectivity and potency .

Heterocyclic Core Modifications

- Pyrimidine vs.

- Benzoxazole Hybrids (ZYH) : The benzoxazole moiety in ZYH extends hydrophobic interactions with MAGL, a feature absent in the target compound, suggesting divergent target profiles .

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups : Chlorinated pyrimidines () exhibit reactivity useful for further functionalization but may reduce metabolic stability compared to methyl or amine substituents .

- Styryl-Piperazine (PZ-DCM): Conjugation of piperazine with a styryl group in PZ-DCM enables fluorescence applications, demonstrating the versatility of piperazine in non-therapeutic contexts .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine typically follows a multi-step approach involving:

- Functionalization of the pyrimidine ring at positions 4 and 6.

- Nucleophilic substitution reactions to introduce the azetidine and piperazine substituents.

- Use of appropriate protecting groups and reaction conditions to ensure regioselectivity and yield.

This approach aligns with general methodologies used for similar pyrimidine derivatives, where the pyrimidine scaffold is first halogenated or activated for nucleophilic aromatic substitution, followed by amine substitution.

Key Preparation Steps

Synthesis of 4-Chloro-2-methyl-6-chloropyrimidine Intermediate

- Starting from 2-methylpyrimidine, selective chlorination at the 4- and 6-positions is achieved using reagents such as phosphorus oxychloride (POCl3).

- This intermediate serves as a reactive substrate for subsequent nucleophilic substitution by cyclic amines.

Introduction of the Azetidine Group at the 4-Position

- The 4-chloro substituent is displaced by azetidine through nucleophilic aromatic substitution.

- Reaction conditions typically involve stirring the 4-chloro intermediate with azetidine under anhydrous conditions, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

- Base additives such as diisopropylethylamine (DIPEA) facilitate deprotonation and enhance nucleophilicity.

Introduction of the Piperazine Group at the 6-Position

- The 6-chloro substituent is similarly substituted by piperazine.

- Piperazine can be introduced directly or via its N-substituted derivatives, depending on the desired final compound properties.

- Reaction temperatures are generally elevated (e.g., 80–110 °C) to promote substitution.

- Purification is typically performed by flash column chromatography (FCC).

Specific Synthetic Procedures and Research Findings

A representative synthetic route adapted from recent literature for analogous pyrimidine derivatives with cyclic amine substitutions is summarized below:

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Chlorination of 2-methylpyrimidine | POCl3, reflux, inert atmosphere | 4,6-Dichloro-2-methylpyrimidine | 70–85% | Key intermediate for substitution |

| 2. Substitution at 4-position | Azetidine, DMSO, DIPEA, 110 °C, 2 h | 4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine | 75–82% | Nucleophilic aromatic substitution |

| 3. Substitution at 6-position | Piperazine, DMSO, DIPEA, 110 °C, 2 h | This compound | 70–80% | Final compound |

This route is supported by analogous procedures described in the synthesis of pyrimidine derivatives bearing piperazine and other cyclic amines, where nucleophilic substitution on dichloropyrimidines is a common strategy.

Reaction Mechanism Insights

- The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution at the 4- and 6-positions due to the presence of electron-withdrawing nitrogen atoms.

- The chlorine atoms act as good leaving groups.

- The azetidine and piperazine amines act as nucleophiles attacking the electrophilic carbon centers.

- Base additives neutralize the generated hydrochloric acid and maintain reaction progress.

Alternative and Supporting Methods

- Alkylation and Amination of Piperidine and Azetidine Rings: The azetidine nitrogen can be modified through amination reactions or alkylation to introduce further diversity or improve solubility.

- Ring Opening and Cyclization: Under specific conditions, azetidine rings can undergo ring-opening, but such transformations are avoided in the preparation of the target compound to preserve the azetidine moiety.

- Purification and Characterization: Purification is typically achieved by flash chromatography using ethyl acetate/hexane mixtures, and characterization includes NMR and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | 2-Methylpyrimidine |

| Key Intermediate | 4,6-Dichloro-2-methylpyrimidine |

| Nucleophiles | Azetidine (for 4-position), Piperazine (for 6-position) |

| Solvents | DMSO, THF |

| Base | DIPEA |

| Temperature | 0 °C to 110 °C depending on step |

| Reaction Time | 2–16 hours depending on substitution step |

| Purification | Flash column chromatography (FCC) |

| Yield | 70–85% per step |

| Characterization Techniques | 1H NMR, 13C NMR, Mass Spectrometry |

Research Findings on Substituent Effects and SAR

- Incorporation of cyclic amines such as azetidine and piperazine improves water solubility and binding affinity in biological targets.

- The position of substitution on the pyrimidine ring is critical for biological activity; substitution at positions 4 and 6 is well tolerated and synthetically accessible.

- Structure-activity relationship (SAR) studies indicate that the azetidine moiety contributes to favorable pharmacokinetic properties while the piperazine ring enhances target binding.

Q & A

Q. What mechanistic insights explain unexpected byproducts during its synthesis?

- Troubleshooting :

- LC-MS Tracking : Identify intermediates (e.g., mono-substituted pyrimidine).

- Kinetic Studies : Vary reaction time to isolate intermediates (e.g., azetidine addition precedes piperazine).

- Example : Overheating (>120°C) led to C–N bond cleavage in azetidine, forming 2-methyl-6-(piperazin-1-yl)pyrimidine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.